molecular formula C17H12Cl2N2 B404332 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine CAS No. 64369-14-8

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Cat. No. B404332
CAS RN: 64369-14-8
M. Wt: 315.2g/mol
InChI Key: KHRZAHRDWDBISW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCP and is a heterocyclic compound with a perimidine core structure. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential use in various laboratory experiments.

Scientific Research Applications

Coordination with Metals

Research has shown that perimidine ligands, which include 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, exhibit unique coordination behaviors with metals such as rhenium in different oxidation states. These behaviors have been characterized through various spectroscopic and analytical methods, highlighting the potential of these ligands in the development of novel metal complexes with potential applications in catalysis and material science (Booysen et al., 2016).

Photophysical Properties

A study on pyrene-derived perimidine compounds, related to 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, revealed their aggregation-induced emission properties and potential as aqueous copper ion sensors. These findings open avenues for the development of new materials for sensing and optical applications (Chakraborty et al., 2019).

Reactivity and Stability Analysis

Through Density Functional Theory (DFT) methods, researchers have analyzed the reactivity and stability of 2,3-dihydro-1H-perimidine derivatives. This research provides insights into the molecular characteristics and potential applications of these compounds in medicinal chemistry, given their ability to chelate certain metals (Tiéba et al., 2021).

Synthesis Techniques

Advancements in the synthesis of substituted 2,3-dihydro-1H-perimidines, which include compounds like 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, have been reported. This research contributes to the easier and more efficient production of these compounds, which is crucial for their application in various scientific domains (Belmonte et al., 2010).

Biological Activities

Studies have investigated the biological activities of 2,3-dihydro-1H-perimidine derivatives. For example, some derivatives have shown promising results against bacteria like Escherichia coli, indicating potential applications in antibacterial treatments (Salih & Azeez, 2014).

Light-Sensitive Properties

Research into derivatives of 2,3-dihydro-1H-perimidine has shown that they can be sensitive to light, undergoing chemical changes upon exposure. This could be leveraged in photodynamic therapy or the development of light-sensitive materials (Chen et al., 2013).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZAHRDWDBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
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2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

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